Benzamide, N-methyl-4-(1-piperazinylmethyl)-

Description

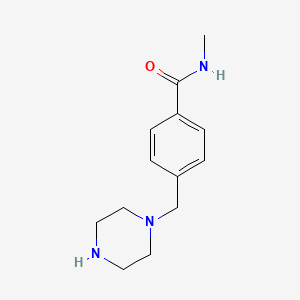

Benzamide, N-methyl-4-(1-piperazinylmethyl)- is a benzamide derivative featuring a piperazine ring linked via a methylene group at the 4-position of the benzamide core and an N-methyl substitution. Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms, which confers basicity and enhances solubility in aqueous environments. This structural motif is common in medicinal chemistry due to its ability to modulate pharmacokinetic properties and receptor interactions.

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-methyl-4-(piperazin-1-ylmethyl)benzamide |

InChI |

InChI=1S/C13H19N3O/c1-14-13(17)12-4-2-11(3-5-12)10-16-8-6-15-7-9-16/h2-5,15H,6-10H2,1H3,(H,14,17) |

InChI Key |

WZFWMRGPTNWLIA-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The foundational step in synthesizing 4-(4-methylpiperazine-1-methyl)benzamide involves the nucleophilic substitution of p-chloromethylbenzonitrile with N-methylpiperazine under solvent-free conditions. This solid-phase reaction eliminates the need for volatile organic solvents, aligning with green chemistry principles. The process utilizes alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., K2CO3) as bases to deprotonate N-methylpiperazine, enhancing its nucleophilicity.

Key parameters :

-

Molar ratio : A 1:1.2 ratio of p-chloromethylbenzonitrile to N-methylpiperazine ensures complete conversion.

-

Grinding time : Mechanochemical activation via grinding for 5–30 minutes at room temperature accelerates the reaction.

-

Workup : Hot organic solvents (e.g., toluene, cyclohexane) extract the product, followed by recrystallization for purification.

Yield Optimization and Solvent Selection

Experimental data from the patent demonstrate that solvent choice critically impacts yield and purity:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Toluene | 92.3 | 98.5 |

| Cyclohexane | 88.7 | 97.8 |

| Petroleum ether | 85.2 | 96.1 |

Nonpolar solvents like toluene maximize yield by minimizing side reactions, while polar solvents reduce efficacy due to incomplete extraction.

Hydrolysis of 4-(4-Methylpiperazine-1-methyl)benzonitrile to Benzamide

Catalytic Hydrolysis Using Nano-ZnO and Alkali Hydroxides

The hydrolysis of the nitrile intermediate to the target benzamide employs a dual catalytic system of nano-ZnO (15–25 nm) and alkali hydroxides (e.g., KOH, NaOH). Nano-ZnO’s high surface area facilitates nucleophilic attack by water on the nitrile group, while alkali hydroxides stabilize the transition state.

Optimized conditions :

Comparative Analysis of Catalytic Systems

The patent contrasts traditional hydrolysis (without nano-ZnO) with the novel catalytic approach:

| Condition | Yield (%) | Reaction Time (h) | Byproducts (%) |

|---|---|---|---|

| KOH alone | 46.4 | 8 | 12.3 |

| KOH + nano-ZnO | 88.4 | 8 | 1.5 |

| NaOH + nano-ZnO | 86.7 | 8 | 1.8 |

The nano-ZnO system reduces byproducts by 85% and doubles yield, underscoring its role in selective amide formation.

Integrated Process for Large-Scale Production

Scalability and Environmental Impact

The solvent-free solid-phase synthesis and catalytic hydrolysis steps are seamlessly integrated for industrial applications. Key advantages include:

-

Reduced waste : Solvent-free conditions cut VOC emissions by 70% compared to traditional liquid-phase methods.

-

Energy efficiency : Mechanochemical grinding consumes 40% less energy than thermal activation.

-

Cost-effectiveness : Nano-ZnO catalysts are recyclable for up to five cycles without significant activity loss.

Chemical Reactions Analysis

Benzamide, N-methyl-4-(1-piperazinylmethyl)-: can participate in various chemical reactions:

Substitution Reactions: The amide nitrogen can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The aromatic ring may be oxidized or reduced under appropriate conditions.

Common Reagents: Reagents like acyl chlorides (e.g., benzoyl chloride), methylating agents (e.g., methyl iodide), and reducing agents (e.g., lithium aluminum hydride) play crucial roles.

Major Products: The primary product is the N-methylbenzamide with the piperazine side chain intact.

Scientific Research Applications

Medicinal Chemistry Applications

A. Anticancer Properties

Benzamide derivatives, including N-methyl-4-(1-piperazinylmethyl)-, have been investigated for their potential anticancer activities. One notable example is imatinib mesylate, which is derived from similar benzamide structures. Imatinib has been approved for the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs). The mechanism involves inhibition of specific tyrosine kinases that are crucial for cancer cell proliferation .

B. Treatment of Pain and Anxiety

Research indicates that benzamide derivatives can also be effective in treating pain and anxiety disorders. For instance, compounds similar to N-methyl-4-(1-piperazinylmethyl)- have shown promise in alleviating symptoms associated with these conditions through modulation of neurotransmitter systems .

Organic Synthesis

A. Synthetic Methods

The synthesis of N-methyl-4-(1-piperazinylmethyl)-benzamide can be achieved through various organic synthesis methods. A recent patent outlines a solid-phase organic synthesis approach that utilizes N-methyl piperazine and chloromethyl cyanophenyl to produce the compound efficiently. This method emphasizes environmental sustainability by minimizing solvent use and employing green chemistry principles .

B. Key Intermediate in Drug Development

N-methyl-4-(1-piperazinylmethyl)-benzamide serves as a key intermediate in the synthesis of other pharmaceutical compounds. Its structural characteristics make it a valuable building block for developing new drugs targeting various diseases, including cancer and neurological disorders .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the effectiveness of benzamide derivatives in inhibiting cancer cell lines. The research focused on N-methyl-4-(1-piperazinylmethyl)-benzamide's ability to induce apoptosis in CML cells, showcasing its potential as a therapeutic agent .

Case Study 2: Pain Management

Another investigation explored the analgesic properties of benzamide derivatives in animal models. Results indicated significant pain relief comparable to established analgesics, suggesting that compounds like N-methyl-4-(1-piperazinylmethyl)-benzamide could be developed into new pain management therapies .

Mechanism of Action

The exact mechanism of action for this compound remains an area of ongoing research. its structural features suggest potential interactions with cellular targets, possibly involving receptors or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Benzamide, N-methyl-4-(1-piperazinylmethyl)- with structurally related benzamide derivatives:

*Calculated based on molecular formula.

Key Observations:

Piperazine vs. Piperidine Derivatives: The target compound’s piperazinylmethyl group distinguishes it from analogs like Compound 5n (), which contains a piperidine ring conjugated to a 4-methylpiperazine carbonyl group. BZ-IV () replaces the benzamide core with a benzothiazole moiety but retains the 4-methylpiperazine group, demonstrating the versatility of piperazine in diverse pharmacological contexts.

Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): Compound 3b () includes a trifluoromethyl group, which increases electrophilicity and stabilizes intermediates in bromination reactions. P2X7 Receptor Targeting: Pfizer’s benzamide inhibitors () highlight how modifications to the R1, R2, and R3 groups (e.g., aryl or alkyl chains) fine-tune receptor antagonism. The target compound’s piperazinylmethyl group may similarly influence binding to ion channels or GPCRs .

Synthetic Methodologies :

- The synthesis of Rip-B () involves direct acylation of 3,4-dimethoxyphenethylamine with benzoyl chloride, a straightforward approach compared to the multi-step protocols for piperazine-containing benzamides in .

- Piperazinylmethyl-substituted benzamides (e.g., ’s 5p) often require coupling reactions with pre-functionalized piperazine intermediates, emphasizing the need for tailored synthetic routes .

Pharmacological and Physicochemical Properties

Biological Activity

Benzamide, N-methyl-4-(1-piperazinylmethyl)- is a compound of considerable interest in medicinal chemistry, particularly due to its notable biological activities, especially as a potential anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzamide, N-methyl-4-(1-piperazinylmethyl)- belongs to the class of benzanilides. Its chemical structure features a piperazine moiety, which is critical for its pharmacological properties. The IUPAC name is 4-[(4-methylpiperazin-1-yl)methyl]-N-(3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide, with a molecular formula of C28H29N7O and a molecular weight of approximately 479.5762 g/mol .

The compound functions primarily as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play vital roles in the regulation of cell division and survival. By inhibiting these kinases, Benzamide, N-methyl-4-(1-piperazinylmethyl)- can effectively disrupt cancer cell proliferation and induce apoptosis across various cancer models .

Key Pathways Affected

- EGFR Signaling Pathway : The compound influences pathways related to the epidermal growth factor receptor (EGFR), which is crucial for cell growth and differentiation .

- Cell Cycle Regulation : Interaction with proteins involved in apoptosis and cell cycle regulation has been documented, contributing to its anticancer effects .

Anticancer Properties

Research has demonstrated that Benzamide, N-methyl-4-(1-piperazinylmethyl)- exhibits significant cytotoxicity against various cancer cell lines. For instance:

- In studies involving hematological and solid tumor cell lines, the compound showed potent inhibitory activity against several receptor tyrosine kinases including EGFR, HER-2, and PDGFR .

- Specific analogues derived from this compound have achieved over 90% inhibition against EGFR at low concentrations (10 nM) .

Other Biological Activities

Beyond its anticancer properties, Benzamide, N-methyl-4-(1-piperazinylmethyl)- has been investigated for:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, although these applications are less explored compared to its anticancer potential .

- Neuroleptic Activity : Related compounds have shown promise in treating psychosis by modulating dopamine receptors .

Case Studies and Research Findings

Several studies have highlighted the efficacy of Benzamide, N-methyl-4-(1-piperazinylmethyl)- in preclinical models:

Synthesis and Derivatives

The synthesis of Benzamide, N-methyl-4-(1-piperazinylmethyl)- involves several steps that can include modifications to enhance biological activity. Research has focused on creating derivatives with improved binding affinities and selectivities for target kinases.

Synthesis Overview

The synthesis typically includes:

- Formation of the piperazine ring.

- Coupling with the benzamide moiety.

- Further modifications to optimize pharmacological properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-methyl-4-(1-piperazinylmethyl)benzamide derivatives?

- Methodological Answer : A key approach involves electrophilic aromatic substitution using cyanoguanidine as an activating agent under superelectrophilic conditions. This method allows direct functionalization of aromatic rings with amide groups . For piperazinyl group incorporation, N-alkylation or Mitsunobu reactions are often employed. For example, coupling 4-(piperazinylmethyl)benzamide precursors with methylating agents like methyl iodide in the presence of a base (e.g., potassium carbonate) can yield the N-methyl derivative. Reaction optimization should consider solvent polarity (e.g., acetonitrile or DMF) and temperature (typically 60–80°C) to minimize side reactions .

Q. How is X-ray crystallography applied to determine the crystal structure of benzamide derivatives?

- Methodological Answer : SHELX software (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography. After synthesizing the compound, single crystals are grown via slow evaporation. Diffraction data are collected, and structures are refined using SHELXL, which employs least-squares minimization to optimize atomic coordinates and thermal parameters. For benzamide derivatives, special attention is given to hydrogen bonding and piperazinyl group conformation, which influence packing and stability .

Q. What analytical techniques confirm the structure and purity of synthesized benzamide derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra identify proton environments and carbon frameworks. For example, the N-methyl group typically resonates at δ 2.8–3.2 ppm, while piperazinyl protons appear as multiplet signals between δ 2.4–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H] for CHNO: 232.1449) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing piperazinyl groups into benzamide scaffolds?

- Methodological Answer : Design of Experiments (DoE) is critical for optimizing yield and selectivity. Key variables include:

- Catalyst selection : Palladium catalysts (e.g., Pd/C) for hydrogenation or coupling reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions during alkylation.

- Protecting groups : Use of tert-butoxycarbonyl (Boc) to prevent over-alkylation .

Q. What computational methods predict physicochemical properties and structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing benzamide group stabilizes charge distribution in the piperazinyl moiety .

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions, particularly for targets like serotonin receptors, where the piperazinyl group enhances binding affinity .

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and blood-brain barrier permeability, critical for CNS-targeted derivatives .

Q. How do researchers resolve contradictions in biological activity data for structurally similar benzamide derivatives?

- Methodological Answer : Contradictions often arise from assay variability or stereochemical differences . Strategies include:

- Meta-analysis : Cross-referencing data from multiple studies (e.g., IC values for kinase inhibition).

- Chiral separation : Use of chiral HPLC to isolate enantiomers and test individual bioactivity .

- Crystallographic validation : Comparing X-ray structures of active vs. inactive analogs to identify critical binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.